![molecular formula C9H12N2O3S B3855940 N'-(4-methoxybenzylidene)methanesulfonohydrazide](/img/structure/B3855940.png)
N'-(4-methoxybenzylidene)methanesulfonohydrazide
Overview
Description
N'-(4-methoxybenzylidene)methanesulfonohydrazide, also known as MMSH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MMSH is a yellow crystalline powder that is soluble in water and has a molecular weight of 277.31 g/mol. In
Scientific Research Applications
Synthesis and Structure Elucidation
N'-(4-methoxybenzylidene)methanesulfonohydrazide and its derivatives have been extensively studied in the field of organic synthesis. Alotaibi et al. (2018) reported on the synthesis of N'-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the compound's structure elucidation using various spectroscopic methods (Alotaibi et al., 2018).
Biological Activity and DNA Interaction
The biological activity of N'-(4-methoxybenzylidene)methanesulfonohydrazide derivatives has been a subject of interest. Sirajuddin et al. (2013) found that Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives displayed significant biological activities including antibacterial, antifungal, and antioxidant properties. They also interact with Salmon sperm DNA, indicating potential for DNA-binding studies (Sirajuddin et al., 2013).
Catalytic Properties in Chemistry
N'-(4-methoxybenzylidene)methanesulfonohydrazide derivatives have been utilized in catalysis. Jin (2012) demonstrated the use of dioxomolybdenum(VI) complexes with hydrazones derived from N'-(4-methoxybenzylidene)methanesulfonohydrazide in catalytic applications, particularly in sulfoxidation processes (Jin, 2012).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of compounds derived from N'-(4-methoxybenzylidene)methanesulfonohydrazide have been extensively studied. For instance, Özdemir et al. (2013) synthesized methanesulfonicacid hydrazide derivatives and their metal complexes, showing significant antibacterial activity against various bacterial strains (Özdemir et al., 2013).
Photo-induced Reactions and Molecular Docking
Zhou et al. (2016) reported a photo-induced catalyst-free reaction involving N'-(4-methoxybenzylidene)methanesulfonohydrazide derivatives, highlighting the versatility of these compounds in photochemistry [(Zhou et al., 2016)](Zhou et al., 2016). Additionally, molecular docking studies have been conducted to explore the potential of these compounds in medicinal chemistry, as seen in the work of Karrouchi et al. (2021), who synthesized and studied (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide for potential anti-diabetic properties (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-14-9-5-3-8(4-6-9)7-10-11-15(2,12)13/h3-7,11H,1-2H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAQPUXOQUWCEX-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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